7-Amino-4-methyl-2H-chromen-2-one sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-methyl-2H-chromen-2-one sulfate, also known as Coumarin 120, is a derivative of 2H-chromen-2-one. This compound is notable for its fluorescence properties, making it valuable in various scientific and industrial applications. It is a crystalline powder that ranges in color from beige to brown and is sensitive to light .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-methyl-2H-chromen-2-one sulfate typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and prolonged reaction times .
Industrial Production Methods
Industrial production of this compound may involve mechanosynthesis, which is a more environmentally friendly approach. This method uses mechanical force to drive chemical reactions, reducing the need for harsh chemicals and conditions .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-4-methyl-2H-chromen-2-one sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, acids.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
7-Amino-4-methyl-2H-chromen-2-one sulfate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of enzyme activities, particularly serine proteases.
Medicine: Investigated for its potential antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the production of laser dyes, optical brighteners, and molecular diodes .
Wirkmechanismus
The mechanism of action of 7-Amino-4-methyl-2H-chromen-2-one sulfate involves its interaction with specific molecular targets. In biological systems, it acts as a substrate for enzymes, leading to the formation of fluorescent products. This property is exploited in various enzyme assays to monitor enzyme activity and kinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methyl-2H-chromen-2-one: Another derivative of chromen-2-one with similar fluorescence properties.
4-Methyl-2H-chromen-2-one: Lacks the amino group but shares the core chromen-2-one structure.
Uniqueness
7-Amino-4-methyl-2H-chromen-2-one sulfate is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it more versatile in scientific research and industrial applications compared to its analogs .
Eigenschaften
Molekularformel |
C10H11NO6S |
---|---|
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
7-amino-4-methylchromen-2-one;sulfuric acid |
InChI |
InChI=1S/C10H9NO2.H2O4S/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9;1-5(2,3)4/h2-5H,11H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JULSOPJGSHNSAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.